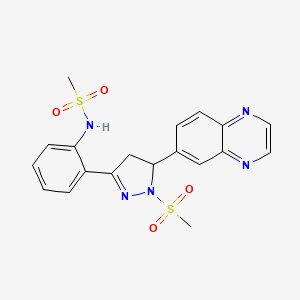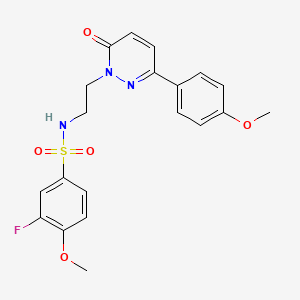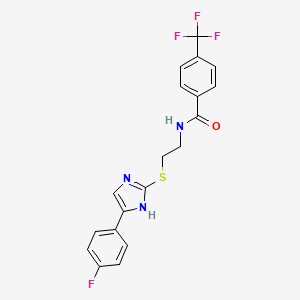
N-(2-(1-(methylsulfonyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-(methylsulfonyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H19N5O4S2 and its molecular weight is 445.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Interaction Studies and Chemical Properties
Quinoxaline derivatives, including those closely related to the compound , have been explored for their interactions and properties in various solvents and conditions. For instance, research by Raphael et al. (2015) delved into the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including a compound closely related to the one . The study focused on volumetric and acoustic properties, providing insights into solute-solvent interactions and the impact of temperature and concentration on these interactions, which are crucial for understanding the physical and chemical properties of these compounds in different environments (Raphael, Bahadur, & Ebenso, 2015).
Corrosion Inhibition
Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, sharing structural similarities with the compound of interest, have demonstrated notable adsorption characteristics and corrosion inhibition properties on mild steel in acidic environments. Such studies, including work by Olasunkanmi et al. (2016), reveal the potential application of these compounds in protecting metals from corrosion, indicating their utility in industrial settings where corrosion resistance is critical (Olasunkanmi, Obot, & Ebenso, 2016).
Antitumor Activity
The investigation of quinoxaline derivatives for their antitumor activities provides a basis for understanding the potential therapeutic applications of these compounds. For example, Chilin et al. (2009) synthesized novel amsacrine analogs, including quinoxaline derivatives, to study their anticancer activity and DNA intercalation properties. Although these compounds showed reduced activity compared to amsacrine, such studies underscore the importance of structural moieties in determining biological activity and offer a framework for designing new therapeutic agents (Chilin et al., 2009).
Neuropathic Pain Alleviation
The modulation of serotonin receptors by arylsulfonylaminomethyl-3-(1-phenyl-5-isopropyl)pyrazoles, including derivatives with quinolin-substituted sulfonamino groups, highlights the potential of such compounds in alleviating neuropathic pain. Research by Hong, Choo, & Nam (2017) demonstrated that selected compounds exhibited potent neuropathic pain-alleviating effects in animal models, suggesting therapeutic applications in managing pain conditions (Hong, Choo, & Nam, 2017).
Propiedades
IUPAC Name |
N-[2-(2-methylsulfonyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S2/c1-29(25,26)23-15-6-4-3-5-14(15)17-12-19(24(22-17)30(2,27)28)13-7-8-16-18(11-13)21-10-9-20-16/h3-11,19,23H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYQCKZDEGOUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2891137.png)




![4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2891145.png)






![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2891158.png)
![N-(4-butylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2891160.png)
